MES potassium salt

説明

Historical Development and Classification as a Good's Buffer

The story of MES potassium salt is intrinsically linked to the pioneering work of Dr. Norman E. Good and his colleagues in the 1960s. wikipedia.orgnih.govnsf.gov Before their research, biologists had a limited selection of buffers for the physiologically relevant pH range of 6 to 8, often resorting to substances that were toxic or reactive. wikipedia.orghopaxfc.com Good's team systematically identified and characterized a series of zwitterionic buffers, including MES, that were specifically designed to be more suitable for biological research. wikipedia.orgnih.govnsf.gov

These "Good's buffers" were selected based on a set of stringent criteria:

A pKa value between 6.0 and 8.0. wikipedia.orghopaxfc.com

High solubility in water. wikipedia.orginterchim.fr

Minimal solubility in organic solvents to prevent accumulation in nonpolar biological compartments like cell membranes. wikipedia.orghopaxfc.com

Low permeability through biological membranes. wikipedia.orginterchim.fr

Minimal interference with biological processes. hopaxfc.com

Chemical and enzymatic stability. wikipedia.org

Minimal absorption of visible and ultraviolet light. interchim.fr

MES, being one of the original compounds highlighted by Good, fulfilled these criteria and quickly became a staple in laboratories worldwide. wikipedia.orgwikipedia.org

Fundamental Principles Governing pH Buffering by this compound in Biological Systems

The effectiveness of this compound as a buffer lies in its chemical structure and its pKa. As a zwitterionic compound, it possesses both a positive and a negative charge, which allows it to act as both a weak acid and a weak base. lookchem.comnih.gov This dual nature enables it to resist changes in pH by accepting or donating protons (H+ ions) in a solution. smolecule.com

The buffering capacity of this compound is most effective within a specific pH range, typically between 5.5 and 6.7. smolecule.comphytotechlab.comemelcabio.com This range is centered around its pKa value, which is approximately 6.15 at 20°C. wikipedia.org The pKa can be influenced by temperature and the ionic strength of the solution. wikipedia.orgmedchemexpress.com

A key advantage of MES is its poor affinity for metal ions. medchemexpress.com Many common buffers can form complexes with metal ions, which can interfere with biochemical reactions. MES, however, binds weakly to ions such as calcium (Ca2+), magnesium (Mg2+), and manganese (Mn2+), making it a suitable choice for studies involving these metal ions. wikipedia.orgmedchemexpress.com

Overview of Academic Research Utility and Scope

The unique properties of this compound have led to its widespread use in a variety of research applications. smolecule.commedchemexpress.com Its primary role is as a buffering agent in numerous biochemical and molecular biology experiments. medchemexpress.com

Specific applications include:

Enzyme Assays: Maintaining a stable pH is critical for optimal enzyme activity. MES buffers are used to ensure that enzyme kinetics are measured under controlled and reliable conditions. smolecule.commedchemexpress.com

Protein Purification: The stability of proteins is highly dependent on pH. MES is employed during purification processes to prevent protein denaturation and aggregation. smolecule.com

Cell Culture: It helps maintain the physiological pH required for the growth and function of cells in culture. smolecule.commedchemexpress.com

Electrophoresis and Chromatography: MES is used in buffer solutions for techniques like gel electrophoresis and ion-exchange chromatography to ensure proper separation of molecules. smolecule.commedchemexpress.com

Plant Biology: It is a component of nutrient solutions used in plant tissue culture. smolecule.comscientificlabs.co.uk

The minimal interaction of MES with biological molecules and its low toxicity profile make it an ideal choice for experiments involving live cells and sensitive biomolecules. smolecule.com

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C6H12KNO4S |

| Molecular Weight | 233.33 g/mol |

| pKa (at 20°C) | ~6.15 |

| Effective pH Range | 5.5 - 6.7 |

| Appearance | White crystalline powder |

| Solubility in Water | High |

Data sourced from multiple references. wikipedia.orgsmolecule.comphytotechlab.comemelcabio.com

Table 2: Comparison of MES with Other Biological Buffers

| Buffer | pKa (at 20°C) | Useful pH Range | Key Characteristics |

| MES | ~6.15 | 5.5 - 6.7 | Low metal binding, good for many biochemical assays. |

| PIPES | ~6.80 | 6.1 - 7.5 | Often used in cell culture and protein studies. |

| MOPS | ~7.20 | 6.5 - 7.9 | Commonly used in RNA and DNA work. |

| HEPES | ~7.55 | 6.8 - 8.2 | Widely used in cell culture due to its effectiveness at physiological pH. |

| Tris | ~8.10 | 7.5 - 9.0 | Temperature-sensitive pKa, can interfere with some enzymatic reactions. |

This table provides a comparative overview. pKa values can vary slightly with temperature and ionic concentration. nsf.govinterchim.frwikipedia.org

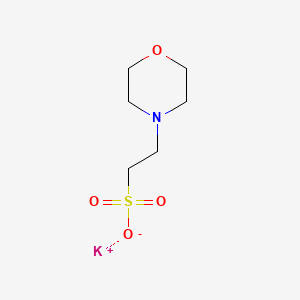

Structure

3D Structure of Parent

特性

CAS番号 |

39946-25-3 |

|---|---|

分子式 |

C6H13KNO4S |

分子量 |

234.34 g/mol |

IUPAC名 |

potassium;2-morpholin-4-ylethanesulfonate |

InChI |

InChI=1S/C6H13NO4S.K/c8-12(9,10)6-3-7-1-4-11-5-2-7;/h1-6H2,(H,8,9,10); |

InChIキー |

WIAQYZRTVSUECN-UHFFFAOYSA-N |

SMILES |

C1COCCN1CCS(=O)(=O)[O-].[K+] |

正規SMILES |

C1COCCN1CCS(=O)(=O)O.[K] |

製品の起源 |

United States |

Applications of Mes Potassium Salt in Macromolecular Research

Enzymology and Reaction Kinetics

The use of MES potassium salt as a buffering agent is foundational in the study of enzyme kinetics and function. Its properties ensure that experimental conditions are stable, allowing for the accurate measurement of enzymatic activity.

Influence of this compound on Enzyme Activity and Stability

This compound is frequently employed in enzyme assays to maintain a constant pH, which is crucial for optimal enzyme activity and for obtaining reliable, accurate results. smolecule.com It is particularly effective for creating stable pH environments for enzymes and other biomolecules to function optimally within a pH range of 5.5 to 6.7. smolecule.comsigmaaldrich.com A key advantage of MES is its minimal reactivity with proteins and other biomolecules, which makes it an ideal choice for biochemical assays. smolecule.com Furthermore, it exhibits a poor affinity for many metal ions, which is a significant benefit in studies involving metal-dependent enzymes, as the buffer does not interfere by chelating essential cofactors. medchemexpress.com

Research has shown that the choice of buffer can influence enzyme performance. For instance, in studies of polygalacturonic acid (PGA) synthase, MES buffer demonstrated efficacy comparable to other common biological buffers like HEPES and Bis-Tris. researchgate.net In that same study, the addition of potassium chloride to the reaction mixture was found to increase enzyme activity twofold at concentrations of 17 or 33 mM, highlighting the beneficial role the potassium ion can play. researchgate.net

Case Studies: Cytochrome c Kinetics in MES-Buffered Systems

This compound is a frequently cited reagent in kinetic studies of cytochrome c, a small heme protein involved in the electron transport chain. scbt.combio-world.com Its use in this context underscores its reliability for maintaining experimental conditions without interfering with the reaction being observed.

Multiple studies have utilized MES buffer to investigate the complex kinetics of cytochrome c. For example, research on the oxidation of ferrocytochrome c by cytochrome c oxidase was conducted in a solution buffered with 0.1 M MES at a pH of 6. pnas.org In another study analyzing the reduction activity of cytochrome c, the components were mixed in a 10 mM MES buffer at pH 5.5. rsc.org The folding kinetics of cytochrome c' and its mutants have also been characterized using MES buffer systems to control the pH during crystallization and stopped-flow experiments. pnas.org These cases demonstrate the buffer's utility across a range of experimental setups for this specific protein.

Table 1: Examples of MES Buffer in Cytochrome c Kinetic Studies

| Research Focus | MES Buffer Concentration | pH | Source(s) |

|---|---|---|---|

| Cytochrome c reduction activity | 10 mM | 5.5 | rsc.org |

| Ferrocytochrome c oxidation | 0.1 M | 6.0 | pnas.org |

| Cytochrome c peroxidase binding | 10 mM | Not specified | nottingham.ac.uk |

| Cytochrome c' folding kinetics | 100 mM | 6.0 | pnas.org |

| Cytochrome c immobilization | 5 mM | 6.5 | nih.gov |

Protein Biochemistry and Biophysical Characterization

Beyond enzymology, this compound is a valuable tool in the broader fields of protein biochemistry and biophysical analysis, particularly in methods aimed at isolating and characterizing proteins.

Role of this compound in Protein Purification Methodologies

The stability and functionality of proteins are highly dependent on pH. This compound is used in protein purification protocols to maintain the desired pH, thereby preventing protein denaturation or aggregation. smolecule.com Its application is found in various purification techniques.

In chromatography, this compound can be used as a component of the mobile phase in ion-exchange chromatography for separating biomolecules. smolecule.com It has also been incorporated into buffer systems for specialized techniques like phosphoprotein enrichment chromatography. thermofisher.com Furthermore, MES buffer is utilized in protein crystallization. Batch crystallization experiments for proteins such as myoglobin (B1173299) and catalase have been successfully conducted using MES buffer at pH 6. nih.gov It is also used to prepare protein solutions for immobilization studies, a technique used to analyze protein-protein interactions. nih.gov

Applications in Electrophoretic Separation Techniques

Electrophoresis is a core technique for separating biomolecules like proteins. While MES buffer systems are common in this area, the choice of the counter-ion (in this case, potassium) is critical.

In the context of Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE), a technique that separates proteins based on their length, the use of this compound is generally avoided in buffer formulations that contain SDS. youtube.com The reason is a chemical incompatibility: the potassium ions (K⁺) from the salt react with the dodecyl sulfate (B86663) anion from SDS. youtube.com This interaction forms potassium dodecyl sulfate, a salt that is poorly soluble and tends to precipitate out of solution. youtube.com This precipitation can interfere with the proper running of the gel and the resolution of the protein bands, making this compound an unsuitable component for SDS-containing buffers. Instead, MES free acid or its sodium salt are commonly used in commercial SDS-PAGE buffer systems.

Resolution of Small Proteins Using Bis-Tris Gels with this compound

In the field of proteomics and molecular biology, Bis-Tris polyacrylamide gel electrophoresis (PAGE) is a widely used technique for the separation of proteins. This system operates at a neutral pH, which is a significant advantage over the traditional Laemmli Tris-Glycine systems that run at a high alkaline pH. The neutral pH environment of Bis-Tris gels minimizes protein modifications, such as deamination and alkylation, leading to sharper bands and greater accuracy in molecular weight determination.

A key feature of the Bis-Tris gel system is the flexibility offered by the choice of running buffer, which contains either MOPS (3-(N-morpholino)propanesulfonic acid) or MES (2-(N-morpholino)ethanesulfonic acid) as the trailing ion. The selection between these two buffers dictates the separation range of proteins based on their molecular weight.

MES, supplied as this compound for solubility and ionic contribution, is specifically recommended for the optimal resolution of small to medium-sized proteins. When used as the running buffer with Bis-Tris gels, MES provides a faster migration rate for the buffer front compared to MOPS. This characteristic enhances the separation of proteins typically under 50 kDa. The MES-SDS running buffer maintains a stable pH of approximately 7.3, enabling efficient and rapid resolution of well-defined protein bands for smaller polypeptides. This makes it an ideal choice for studies focusing on small proteins, protein fragments, or peptides, where high resolution in the lower molecular weight range is critical.

Table 1: Comparison of Running Buffers for Bis-Tris Gels This table is interactive. Click on the headers to sort.

| Feature | MES Running Buffer | MOPS Running Buffer |

|---|---|---|

| Primary Application | Optimal for small to medium-sized proteins | Optimal for medium to large-sized proteins |

| Typical Molecular Weight Range | < 50 kDa | > 50 kDa |

| Relative Migration Speed | Faster | Slower |

| Separation Characteristics | Enhanced resolution of smaller proteins | Enhanced resolution of larger proteins |

Investigation of Protein-MES Potassium Salt Interactions

While MES is classified as one of the "Good's buffers," designed to be biochemically inert, research has shown that it can engage in weak, direct interactions with proteins, which can influence their behavior in solution.

A significant finding is the ability of MES to modulate protein dynamics, as demonstrated in a case study involving human liver fatty acid binding protein (hLFABP). nih.govsigmaaldrich.comnih.gov Research using NMR spectroscopy revealed that while MES did not significantly alter the structure of hLFABP, it did affect the protein's dynamics on a microsecond to millisecond timescale. nih.govnih.gov This timescale is often relevant for protein function, such as ligand binding and conformational changes.

In the study, the binding of MES to hLFABP was shown to alter the exchange rates between different conformational states of the protein. nih.gov For instance, the exchange rates for specific residues, such as Q14 and F52, were significantly increased in the presence of MES. nih.gov This finding highlights that even weak interactions with a buffer component can have measurable effects on the intrinsic dynamic properties of a protein. nih.govnih.gov This phenomenon is not unique to MES, as similar effects were also observed with Bis-Tris buffer, suggesting it could be a more general consideration in biophysical studies. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying protein-ligand interactions at atomic resolution. Chemical shift perturbations (CSPs) are a key indicator of these interactions. When a ligand, such as a buffer molecule, binds to a protein, it alters the local magnetic environment of the nuclei in nearby amino acid residues. This change is detected as a shift in the resonance frequency (chemical shift) of those nuclei. nih.govscience.gov

In the case of MES and hLFABP, gradual chemical shift changes were observed for a number of residues upon addition of the buffer, providing direct evidence of binding. nih.gov Although the observed shifts were relatively small (<0.2 ppm), they were significant enough to pinpoint the residues involved in the weak interaction. nih.gov CSP analysis showed that MES could engage in electrostatic interactions with both positively charged residues (like Lysine and Arginine) and negatively charged residues (like Glutamate). nih.gov These findings underscore that while MES is a preferred buffer for its low reactivity, sensitive techniques like NMR can reveal subtle interactions that may influence experimental outcomes, particularly in studies of protein dynamics. nih.govnih.gov

Protein Crystallization Studies Facilitated by this compound

The formation of high-quality crystals is a prerequisite for determining the three-dimensional structure of proteins via X-ray crystallography. The composition of the crystallization solution, including the buffer, is a critical factor in this process.

This compound is a valuable buffer component in the optimization of protein crystallization conditions. escholarship.orgnih.gov Its primary role is to maintain a stable pH within its effective buffering range of 5.5 to 6.7, which is a crucial variable for controlling protein solubility and promoting the ordered packing of molecules into a crystal lattice. hamptonresearch.com

The choice of buffer can significantly influence crystal quality, and MES is frequently included in both commercial and custom-designed crystallization screening kits. escholarship.org For example, the widely used MORPHEUS screen from the MRC Laboratory of Molecular Biology includes MES as one of its buffer systems. The optimization process often involves systematically varying parameters such as pH, precipitant concentration, and temperature. hamptonresearch.comnih.gov Using MES allows researchers to finely tune the pH in the slightly acidic range, which can be optimal for many proteins. For instance, initial crystal hits for UMP kinase were obtained in a condition containing 0.1 M MES at pH 6.0, demonstrating its practical utility in facilitating protein crystallization.

Table 2: Mentioned Compounds

| Compound Name | Abbreviation |

|---|---|

| 2-(N-morpholino)ethanesulfonic acid | MES |

| 3-(N-morpholino)propanesulfonic acid | MOPS |

| Bis(2-hydroxyethyl)amino-tris(hydroxymethyl)methane | Bis-Tris |

| Tris(hydroxymethyl)aminomethane | Tris |

| Sodium dodecyl sulfate | SDS |

| Human Liver Fatty Acid Binding Protein | hLFABP |

Impact of this compound on Protein Aggregation and Crystal Growth Dynamics

In macromolecular research, controlling protein aggregation and facilitating orderly crystal growth are critical for structural and functional studies. The choice of buffering agent is a key variable in this process, as it can significantly influence protein stability and intermolecular interactions. This compound, a derivative of 2-(N-morpholino)ethanesulfonic acid, is frequently utilized in these applications. Its impact stems from its ability to maintain a stable pH within the 5.5 to 6.7 range and from specific molecular interactions with proteins that can modulate both aggregation pathways and crystallization kinetics.

Influence on Protein Aggregation

MES buffer has been shown to have a notable effect on the aggregation propensity of proteins, often reducing the formation of aggregates compared to other common buffering agents. This effect is particularly important in studies involving therapeutic proteins like monoclonal antibodies, where aggregation is a major concern for stability and efficacy.

Research on a humanized Immunoglobulin G (IgG) antibody demonstrated that MES buffer provides a lower propensity for aggregation following heat treatment when compared to phosphate (B84403) and citrate (B86180) buffers. researchgate.netkyushu-u.ac.jpnih.gov In these studies, the aggregation of IgG was evaluated after incubation at 60°C. The results indicated that even as ionic strength increased, MES buffer was more effective at preserving the monomeric state of the antibody compared to citrate buffer. kyushu-u.ac.jp For instance, at an ionic strength of 0.1, the percentage of aggregates in a 15 mM citrate buffer (pH 5.5) was significantly higher than in a 15 mM MES buffer at the same pH. kyushu-u.ac.jp The stabilizing effect of MES is attributed to specific molecular interactions between the buffer's morpholine (B109124) ring and the protein surface, particularly the Fc domain of IgG, rather than just a general effect of ionic strength. researchgate.netnih.gov Light scattering analysis has suggested that heat-denatured intermediates of IgG aggregate only slightly in MES and acetate (B1210297) buffers, in contrast to the more significant aggregation observed in phosphate and citrate buffers. kyushu-u.ac.jpnih.gov

However, the effect of MES can be protein-dependent. A study on rabbit muscle F-actin showed that its denaturation was more pronounced in a MES-NaOH buffer at pH 6.0 compared to a sodium phosphate buffer under the same conditions, in the presence of both 50 and 500 mM potassium chloride. amazonaws.com This highlights that while MES is often a stabilizing agent, its specific impact can vary based on the protein and the other components in the solution.

The following table summarizes findings on the aggregation of a humanized IgG antibody in different buffer systems, illustrating the comparatively low aggregation propensity in MES buffer.

| Buffer System (15 mM) | pH | Ionic Strength | Aggregate Percentage (%) | Reference |

| MES | 5.5 | 0.01 | ~5% | kyushu-u.ac.jp |

| Acetate | 5.5 | 0.01 | ~5% | kyushu-u.ac.jp |

| Phosphate | 5.5 | 0.01 | ~15% | kyushu-u.ac.jp |

| Citrate | 5.5 | 0.01 | ~25% | kyushu-u.ac.jp |

| MES | 6.5 | 0.1 | ~20% | kyushu-u.ac.jp |

| Phosphate | 6.5 | 0.1 | ~45% | kyushu-u.ac.jp |

| Citrate | 6.5 | 0.1 | >50% (insoluble) | kyushu-u.ac.jp |

This table presents approximate values based on graphical data from the cited source. The study measured aggregation of a humanized IgG at 10 mg/mL after 4 weeks at 60°C.

Influence on Crystal Growth Dynamics

MES buffer is also a common component in protein crystallization screening and optimization, where it can influence the nucleation and growth phases of crystal formation. nih.goviucr.orgpnas.orghamptonresearch.com Its role is not merely to buffer the pH; the MES molecule itself can be a variable that affects crystal quality. hamptonresearch.com

In the crystallization of lysozymes from Musca domestica, a 10 mM MES buffer at pH 5.5 was used in the initial protein solution before mixing with precipitants like ammonium (B1175870) sulfate or 2-propanol to yield crystals. nih.gov Similarly, studies on glucose isomerase have utilized a 10 mM MES buffer at pH 6.5 to stabilize the protein for crystallization experiments, including those investigating the effects of electric fields on nucleation. mdpi.com In one such study, the use of a pulsed electric field on a glucose isomerase solution in MES buffer led to the formation of mesoscopic ordered clusters, which, when used as seeds, enhanced the crystallization rate at lower precipitant concentrations. mdpi.com

Research on Photoactive Yellow Protein (PYP) also employed a 100 mM MES buffer at pH 6.5 as part of the crystallization buffer, demonstrating its utility in counter-diffusion crystallization methods within microfluidic chips. iucr.org Furthermore, experiments with a disulfide oxidoreductase, drFrnE, yielded rod-shaped crystals from a solution containing 100 mM MES buffer at pH 5.0. [11 from previous step]

The data below details crystallization conditions from various studies where MES buffer was a key component, leading to successful crystal formation.

| Protein | MES Buffer Conditions | Other Key Reagents | Observed Outcome | Reference |

| M. domestica Lysozyme 1 | 10 mM MES, pH 5.5 (in protein stock) | 1.4 M Ammonium Sulfate, 0.1 M Sodium HEPES pH 7.5 | Crystals suitable for X-ray data collection | nih.gov |

| M. domestica Lysozyme 2 | 10 mM MES, pH 5.5 (in protein stock) | 28% 2-Propanol, 0.115 M Sodium Citrate pH 4.2 | Crystals in clusters | nih.gov |

| Glucose Isomerase | 10 mM MES, pH 6.5 | PEG 20k, 50 mM MgCl₂ | Formation of crystals, rate enhanced by seeding | mdpi.com |

| Photoactive Yellow Protein (PYP) | 100 mM MES, pH 6.5 | 40% PEG 4000 | Counter-diffusion crystallization in microfluidic chip | iucr.org |

| drFrnE | 100 mM MES, pH 5.0 | 20% PEG 6000 | Rod-shaped crystals | [11 from previous step] |

Mes Potassium Salt in Cellular and Organismal Biological Systems

Eukaryotic Cell Culture Applications

MES potassium salt plays a crucial role in maintaining stable environmental conditions for the in vitro cultivation of eukaryotic cells. Its buffering capacity and non-toxic nature make it an ideal component of culture media for both plant and mammalian cells.

Suitability for Mammalian Cell Culture Due to Non-Metabolizable Nature

This compound is also a valuable buffering agent in mammalian cell culture. hopaxfc.comsigmaaldrich.com A key advantage of MES is that it is not metabolized by mammalian cells. hopaxfc.com This non-metabolizable characteristic is critical as it ensures that the buffer does not interfere with the cellular processes being studied. Furthermore, MES is considered non-toxic to cultured cell lines, is highly soluble in water, and provides high solution clarity, all of which are desirable qualities for a cell culture buffer. sigmaaldrich.com Its ability to maintain a stable physiological pH is essential for optimal cell growth, proliferation, and function. hopaxfc.comsmolecule.com

Maintenance of pH Stability for Optimal Cellular Metabolism and Growth

The primary function of this compound in cell culture is to maintain a stable pH environment. vacutaineradditives.combiochemazone.com Fluctuations in pH can significantly impact cellular metabolism and growth. hopaxfc.com By acting as a buffer, MES helps to mitigate changes in hydrogen ion concentration that can arise from cellular metabolism or the addition of acidic or basic components to the culture medium. vacutaineradditives.comsmolecule.com This stability is crucial for ensuring the normal functioning of enzymes and other pH-sensitive cellular components, thereby promoting consistent and reproducible experimental results. smolecule.comhopaxfc.com

Plant Physiology and Development Studies

Beyond its role in cell culture media, this compound has been instrumental in studies of plant physiology and development, particularly in understanding root growth and cellular homeostasis.

Effects of this compound on Root Apex Zonation and Root Growth in Arabidopsis thaliana

Research on the model plant Arabidopsis thaliana has revealed that the concentration of MES in the growth medium can have significant effects on root development. nih.govfrontiersin.orgnih.gov Studies have shown that lower concentrations of MES (0.01% and 0.1%) can promote root growth and increase the area of the root apex, which includes the meristem, transition zone, and elongation zone. nih.govfrontiersin.orgnih.gov In contrast, a higher concentration of 1% MES has been observed to significantly inhibit root growth, reduce the number of root hairs, and decrease the length of the meristem. nih.govfrontiersin.orgnih.gov These findings highlight the dose-dependent effects of MES on root morphology.

Interactive Data Table: Effect of MES Concentration on Arabidopsis thaliana Root Growth

| MES Concentration | Effect on Primary Root Length | Effect on Root Apex Area | Effect on Root Hair Number |

|---|---|---|---|

| 0.01% | Promoted | - | Enhanced |

| 0.1% | Promoted | Promoted | Enhanced |

| 1% | Inhibited | - | Inhibited |

This table summarizes the observed effects of different MES concentrations on the root growth of Arabidopsis thaliana seedlings. Data is compiled from studies showing that lower concentrations tend to promote growth, while higher concentrations are inhibitory. nih.govfrontiersin.org

Interference of this compound with Reactive Oxygen Species Homeostasis in Plants

The growth and development of plant roots are intricately regulated by the cellular balance of reactive oxygen species (ROS). nih.govnih.gov Research has indicated that MES can interfere with this delicate ROS homeostasis in the root apex of Arabidopsis thaliana. nih.govfrontiersin.orgnih.gov Specifically, at a concentration of 1%, MES was found to cause the disappearance of superoxide (B77818) generation in the root apex. nih.govfrontiersin.orgnih.gov This disruption of ROS homeostasis is believed to be a key mechanism through which high concentrations of MES inhibit normal root morphogenesis. nih.govfrontiersin.org It is hypothesized that MES may interfere with ROS-generating pathways, potentially by affecting enzymes like peroxidases or through direct scavenging of ROS. frontiersin.orgresearchgate.net

Influence on Nutrient Uptake in Plant Systems, notably Potassium Uptake

The application of 2-(N-morpholino)ethanesulfonic acid (MES) as a buffering agent in hydroponic and plant culture media is a common practice to maintain stable pH conditions, which are crucial for optimal nutrient availability and absorption by roots. frontiersin.orgresearchgate.netnasa.gov The potassium salt of MES is often utilized in these systems. Research has shown that MES can influence the uptake of various nutrients, with notable effects on potassium (K+).

Early research indicated that MES is largely biologically inert and does not significantly interact with other ions in nutrient solutions, making it a suitable buffer for nutrient research. nasa.gov Studies have demonstrated that at certain concentrations, MES has no negative impact on the growth or uptake of most nutrients. frontiersin.orgnih.govhopaxfc.com For instance, in hydroponic studies with species like beans, corn, lettuce, tomatoes, and wheat, MES effectively stabilized pH without negatively affecting relative growth rates. nasa.gov

Specifically concerning potassium uptake, some studies have reported a neutral or even positive effect. In non-nodulated soybean seedlings, the use of MES buffer was found to enhance potassium uptake. frontiersin.orgnih.govhopaxfc.com This suggests that by maintaining an optimal pH, MES can facilitate the mechanisms of potassium absorption in certain plant species. Potassium is a vital macronutrient essential for numerous plant functions, including enzyme activation, osmotic regulation, and photosynthesis. usp.brumn.edu It is the most abundant inorganic cation in many plants and plays a key role in maintaining cell turgor and charge balance. usp.br

However, the influence of MES is not universally positive for all nutrients or across all conditions. For example, MES was reported to interfere with the uptake of manganese (Mn²⁺) in cucumber by oxidizing it to Mn³⁺, which then precipitates out of the nutrient solution. frontiersin.orgnih.gov In other studies, 2 mM MES was found to reduce shoot and root dry matter in maize while increasing the accumulation of nitrogen, calcium, magnesium, manganese, and zinc in the shoots. frontiersin.org Conversely, in winter wheat, uptake of magnesium, manganese, and zinc was observed to decrease. frontiersin.org

The concentration of MES is a critical factor. While lower concentrations (e.g., 1-5 mM) are often found to be benign or beneficial for the uptake of most nutrients, higher concentrations can have inhibitory effects. frontiersin.orgresearchgate.netnih.gov For example, one study showed that while 0.1% MES promoted root growth in Arabidopsis, a 1% concentration significantly inhibited it. frontiersin.orgnih.gov A 2023 study on hydroponically grown lettuce found that adding 3 mM of MES to the nutrient solution resulted in a 17% yield increase compared to a solution without the buffer, highlighting its potential benefits in specific applications. researchgate.net

The interaction between MES and cellular processes can be complex. In studies of malate (B86768) dehydrogenase, an enzyme involved in plant metabolism, the potassium salt of MES buffer was used as a medium. publish.csiro.au The results showed that the enzyme's affinity for its substrate, malate, was very high in the MES buffer, suggesting that the buffer itself can influence enzymatic and transport activities. publish.csiro.au The ability of plant roots to maintain a stable K+/Na+ ratio is a key indicator of salinity tolerance, and transport systems like high-affinity potassium transporters (HKTs) are crucial in this process. frontiersin.orgnih.govmdpi.comnih.gov The stable pH environment provided by MES can be critical for the optimal functioning of these ion transporters at the root surface.

The following tables summarize findings from various studies on the effect of MES on nutrient uptake in different plant systems.

Table 2: Summary of Research Findings on MES Buffer in Plant Culture

| Research Focus | Plant/System | Key Findings | Reference |

|---|---|---|---|

| pH Buffering Capacity | Soybean hydroponic culture | 1–2 mM MES provides excellent buffering with no inhibition of nodulation or nitrogen fixation. | frontiersin.org, hopaxfc.com |

| Root Growth & Morphogenesis | Arabidopsis thaliana | 0.1% MES promoted root growth, while 1% MES inhibited root growth by interfering with ROS homeostasis. | frontiersin.org, nih.gov |

| Enzyme Kinetics | Malate Dehydrogenase | In MES buffer (potassium salt), the enzyme showed a very high affinity for its substrate, malate. | publish.csiro.au |

| Hydroponic Lettuce Growth | Lactuca sativa 'Hugin' | 3 mM MES increased yield by 17% compared to no buffer. MES provided precise pH control in the 6.0-6.5 range. | researchgate.net |

Specialized Methodologies Employing Mes Potassium Salt

Chromatographic Separations

In protein purification and analysis, maintaining a stable pH is critical for preserving protein structure and function. MES potassium salt is frequently employed as a buffer component in the mobile phases of various chromatographic techniques due to its buffering capacity in a slightly acidic range and its low UV absorbance.

Cation exchange chromatography (CEX) is a primary method for separating charge variants of therapeutic proteins, such as monoclonal antibodies (mAbs). MES is a commonly used buffer in CEX, typically at concentrations between 20 and 50 mM, to maintain a pH between 4.0 and 7.0. In this technique, positively charged molecules bind to a negatively charged stationary phase. Elution is often achieved by increasing the ionic strength of the mobile phase with a salt gradient, commonly using sodium chloride or potassium chloride, or by altering the pH.

MES buffer systems are integral to developing robust CEX methods. For instance, research has shown the development of an innovative salt-mediated pH gradient using a combination of MES and HEPES buffers with potassium chloride. This system was designed to effectively retain and separate monoclonal antibodies with a wide range of isoelectric points (pI). In such applications, MES is evaluated for its performance in its useful pH range by applying a salt gradient, demonstrating its utility in creating reliable separation conditions for complex protein mixtures.

Table 1: this compound in Cation Exchange Chromatography Applications

| Application | Buffer System Components | Purpose | Reference |

|---|---|---|---|

| Monoclonal Antibody (mAb) Characterization | MES, HEPES, Potassium Chloride | To create a salt-mediated pH gradient for separating mAb charge variants with a broad pI range (acidic to basic). | |

| General mAb Charge Variant Separation | MES buffer, Sodium Chloride | Standard salt-gradient elution for separating charge variants of therapeutic mAbs. |

Hydroxyapatite (B223615) (HA) chromatography is a powerful method for purifying biomolecules, including various classes of antibodies, enzymes, and nucleic acids. The separation mechanism is complex, involving both cation exchange via negatively charged phosphate (B84403) groups and metal chelation-like interactions with positively charged calcium ions on the resin surface.

MES buffer is frequently used in HA chromatography, particularly for applications requiring a pH below neutral. For example, in the purification of endotoxins, a column can be equilibrated with 50 mM MES at pH 5.6 before elution with a potassium phosphate gradient. MES has also been used as a component in elution buffers. In one documented procedure for eluting ovalbumin, the elution buffer contained 20 mM MES at pH 5.6, along with calcium chloride and phosphate. The inclusion of MES helps to maintain the desired pH, which is critical for modulating the interactions between the target protein and the dual-functionality of the hydroxyapatite resin.

Table 2: Examples of MES Buffer in Hydroxyapatite Chromatography

| Application | Buffer System Components | pH | Chromatographic Step | Reference |

|---|---|---|---|---|

| Endotoxin Removal | 50 mM MES, Potassium Phosphate Gradient | 5.6 | Equilibration | |

| Ovalbumin Elution | 20 mM MES, 3.0 mM Calcium Chloride, 30 mM Phosphate | 5.6 | Elution | |

| Histone Ubiquitin Ligase Purification | 5 mM HEPES-KOH, 40 mM KCl, 10 mM Potassium Phosphate | 7.5 | Dialysis and Loading |

Gel filtration chromatography, also known as size exclusion chromatography (SEC), separates molecules based on their hydrodynamic radius or size. It is often used as a final polishing step in purification processes to remove aggregates or other impurities of different sizes. While the primary separation mechanism is not based on charge, the choice of buffer is still important for maintaining the stability and solubility of the sample.

This compound can be used as a buffer component in gel filtration chromatography. Its buffering range is suitable for many proteins that are stable under slightly acidic conditions. The use of a well-buffered mobile phase, such as one containing MES, ensures that the pH remains constant throughout the run, preventing any pH-induced changes in protein conformation that could affect its hydrodynamic radius and thus its elution profile.

Phosphocellulose Chromatography: This is a type of ion-exchange chromatography that utilizes a cellulose (B213188) matrix functionalized with phosphate groups, which are negatively charged. It is effective for purifying proteins that bind to phosphate, such as certain kinases and DNA-binding proteins. MES buffer is employed in these procedures to maintain the appropriate pH for binding and elution. For instance, in the purification of the kinesin motor domain K346, the initial purification step involved adsorption to a phosphocellulose column at pH 6.3 using a 20 mM MES/NaOH buffer. Similarly, MES buffer can be used as an eluent; by adjusting its pH and ionic strength, it can effectively modulate the interaction between biomolecules and the phosphocellulose matrix to achieve separation.

Metal Ion Research and Chelation Properties

The interaction between metal ions and buffers can significantly interfere with experimental results, particularly in studies of metalloproteins or enzymatic reactions that require specific metal cofactors. Many

Weak Binding Constants with Divalent Metal Ions (Mg2+, Ca2+, Mn2+)

This compound is characterized by its weak binding affinity for several biologically significant divalent metal ions. Research has shown that the binding constants (log KM) for MES with magnesium (Mg²⁺), calcium (Ca²⁺), and manganese (Mn²⁺) are relatively low. researchgate.netmedchemexpress.com For instance, at 20°C and an ionic strength of 0.1 M, the reported log KM values are 0.8 for Mg²⁺ and 0.7 for both Ca²⁺ and Mn²⁺. researchgate.net Another source reports binding constants of 0.8 for both Mg²⁺ and Ca²⁺, and 1.7 for Mn²⁺ under similar conditions. medchemexpress.com This minimal interaction is a desirable characteristic for a buffer in biological systems where these cations are often essential for enzymatic activity or cellular processes. The weak chelation ensures that the buffer does not significantly sequester these ions, thus maintaining their availability for biological functions. hopaxfc.comresearchgate.net

Table 1: Binding Constants of MES with Divalent Metal Ions

| Metal Ion | Binding Constant (log KM) - Source 1 researchgate.net | Binding Constant (log KM) - Source 2 medchemexpress.com |

| Mg²⁺ | 0.8 | 0.8 |

| Ca²⁺ | 0.7 | 0.8 |

| Mn²⁺ | 0.7 | 1.7 |

Note: Data sourced from studies conducted at 20°C and 0.1 M ionic strength.

Non-Complexing Behavior Towards Polyvalent Heavy Metal Ions (Pb, Cd, Cu, Zn, Ni2+)

A key advantage of MES buffer is its negligible tendency to form complexes with many polyvalent heavy metal ions. core.ac.uk Studies have indicated that MES does not form significant complexes with lead (Pb), cadmium (Cd), copper (Cu), and zinc (Zn). core.ac.uk Some research suggests an imperceptible complexation ability with Cu²⁺ and Pb²⁺. researchgate.net This non-complexing nature is crucial for studies investigating the toxicity and biological effects of these metals, as it ensures that the free ion concentration remains stable and predictable. core.ac.ukuminho.pt The lack of significant interaction with nickel (Ni²⁺) has also been noted. researchgate.net This property makes MES a suitable buffer for maintaining a constant pH in experimental systems without altering the speciation and bioavailability of the heavy metal ions under investigation. core.ac.ukuminho.pt

Application in Heavy Metal Toxicity Studies, particularly with Saccharomyces cerevisiae

Due to its non-complexing behavior with heavy metals, MES buffer is frequently employed in toxicity studies using the yeast Saccharomyces cerevisiae as a model organism. researchgate.netnih.govcdnsciencepub.com Researchers utilize MES to maintain a stable pH environment (e.g., pH 6.0) while examining the toxic effects of various heavy metals like copper, lead, and nickel. nih.govcdnsciencepub.comresearchgate.net The use of MES ensures that the observed toxicity is a direct result of the heavy metal's interaction with the yeast cells and not influenced by the buffer sequestering the metal ions. core.ac.ukresearchgate.net For instance, comparative toxicity studies in S. cerevisiae have successfully used MES buffer to elucidate the relative toxicity of different heavy metals. nih.govcdnsciencepub.comresearchgate.net Furthermore, it has been established that yeast cells can maintain their viability for extended periods (e.g., 48 hours) when incubated in a MES buffer, indicating that the buffer itself is not detrimental to the organism under typical experimental conditions. core.ac.ukresearchgate.net

Implications for Metal Ion Separation and Purification Techniques

The differential binding properties of MES can be advantageous in certain metal ion separation and purification techniques. While MES itself is not a primary agent for separation, its use as a buffer can help maintain specific conditions that facilitate the separation of metal ions. For example, in techniques like immobilized metal ion affinity chromatography (IMAC), a stable pH is required for the effective binding and elution of metal-chelating peptides or proteins. mdpi.com By using a non-chelating buffer like MES, the background interference from buffer-metal interactions is minimized, allowing for a more specific and efficient separation based on the affinity of the target molecules for the immobilized metal ions. mdpi.com The principle of selective interaction is fundamental in various separation methods, including those designed to separate sodium and potassium ions, although these may employ different ion-exchange materials. google.com

Redox Biology and Electron Transfer Investigations

The electrochemical stability of this compound makes it a suitable component in studies of redox biology and electron transfer.

Establishment of a Stable Redox Background for Experimental Systems

MES buffer is valued for its ability to provide a stable redox background in experimental setups. rsc.org Unlike some other common biological buffers, MES is less prone to participating in redox reactions, which is a critical requirement for accurately studying electron transfer processes. wikipedia.org This stability ensures that the measured electrochemical potentials and reaction kinetics are attributable to the system under investigation and not to interference from the buffer itself. This property is particularly important in cyclic voltammetry and other electrochemical techniques where a non-reactive electrolyte and buffer system is essential for obtaining reliable data. scielo.br

Absence of Free Radical Species Formation in this compound Solutions

A significant advantage of MES in redox studies is its resistance to forming free radical species. rsc.org Some buffers, particularly those containing piperazine (B1678402) rings, have been shown to form radicals, which can interfere with the study of redox processes. wikipedia.org The morpholine (B109124) ring structure of MES contributes to its stability and low reactivity in this regard. Furthermore, the presence of potassium ions may also play a role in inhibiting the formation of free radicals. nih.gov This lack of radical formation is crucial for maintaining the integrity of experiments in redox biology, where the generation of reactive oxygen species is often a key variable being studied. mdpi.com

Bioimaging and Spectrophotometric Methodologies

The optical properties of this compound make it an excellent choice for various bioimaging and spectrophotometric applications, where signal clarity and stability are essential.

In fluorescence microscopy, maintaining a stable pH is critical for the consistent performance of fluorescent probes. This compound is used in buffer solutions for these applications to ensure optimal and stable fluorescence signals. For example, in studies involving fluorescent ratiometric potassium sensors, MES buffer was used to calibrate and evaluate the stability of the sensor-laden microparticles. nih.gov The buffer helps to maintain the local environment of the fluorophores, preventing pH-induced fluctuations in fluorescence intensity and ensuring that any observed changes are due to the analyte of interest. nih.gov

The stability provided by MES buffer is also crucial in advanced techniques like differential scanning fluorimetry (nanoDSF), where the thermal stability of proteins is assessed by monitoring changes in fluorescence. researchgate.net By maintaining a constant pH throughout the temperature gradient, MES ensures that the observed changes in fluorescence are a direct result of protein unfolding rather than pH-dependent alterations in the fluorophore's properties. researchgate.net This leads to more accurate determinations of protein melting temperatures and stability profiles.

Table 1: Applications of this compound in Microscopy

| Methodology | Purpose of this compound | Research Focus |

|---|---|---|

| Confocal Laser Scanning Microscopy (CLSM) | Calibration and stability testing of fluorescent microsensors. nih.gov | Ratiometric potassium sensing. nih.gov |

| Differential Scanning Fluorimetry (nanoDSF) | Maintaining stable pH during thermal denaturation. researchgate.net | Membrane protein stability profiling. researchgate.net |

| General Fluorescence Microscopy | Buffering medium for fluorescent probes. aatbio.com | Investigating intracellular calcium concentrations. aatbio.com |

A significant advantage of this compound in spectrophotometric analyses is its low absorbance in the ultraviolet (UV) region of the electromagnetic spectrum. cymitquimica.com Specifically, it exhibits minimal interference at wavelengths above 230 nm, which is a critical range for the quantification of many biological molecules, including proteins and nucleic acids.

This property is particularly valuable in kinetic studies where the reaction progress is monitored by changes in UV absorbance. For example, in the study of cytochrome c kinetics, the use of a buffer with low UV absorbance is essential to avoid masking the subtle changes in the absorbance of cytochrome c itself. scbt.combio-world.com The clarity of this compound in the UV range allows for a more sensitive and accurate measurement of the reaction rate.

Table 2: UV Absorbance Characteristics of this compound

| Property | Wavelength Range | Significance in Spectrophotometry |

|---|---|---|

| Low UV Absorbance | > 230 nm | Minimizes interference with the measurement of biomolecules. |

| Optical Clarity | In the UV-Visible spectrum | Reduces background noise and improves the signal-to-noise ratio. cymitquimica.comresearchgate.net |

Practical Considerations and Methodological Design with Mes Potassium Salt

Optimization of Buffering Capacity and pH Range for Specific Research Objectives

MES potassium salt, the potassium salt of 2-(N-morpholino)ethanesulfonic acid, is a zwitterionic buffer widely utilized in biochemistry and molecular biology. medchemexpress.com A member of the "Good's buffers," it is favored for its minimal interference in biological systems. biochemazone.com Its effective buffering range is between pH 5.5 and 6.7, making it particularly suitable for a variety of applications that require stable, slightly acidic conditions. biochemazone.comphytotechlab.com The buffering capacity is centered around its pKa of approximately 6.15 at 25°C. biochemazone.com

The selection of this compound is often driven by specific experimental needs. For instance, its low affinity for metal ions, such as Mg²⁺, Ca²⁺, and Mn²⁺, makes it an excellent choice for studies involving metal-dependent enzymes where the buffer should not chelate essential cofactors. medchemexpress.comwikipedia.org This property ensures that the buffer remains a "silent spectator" without interfering with the biochemical reactions under investigation. researchgate.net

In cell culture, MES buffer helps maintain a stable pH, preventing fluctuations that could negatively impact cell metabolism and growth. biochemazone.com It is also a common component in enzyme kinetics studies and protein purification protocols where precise pH control is critical for protein stability and activity. biochemazone.comleapchem.com Furthermore, MES is frequently used as a running buffer in electrophoresis techniques like SDS-PAGE, due to its compatibility with protein separation. biochemazone.combostonbioproducts.com The optimal buffer concentration must be carefully determined; while higher concentrations provide greater buffering capacity, they should be kept to the minimum necessary to avoid interfering with the system under study. researchgate.net

Below is a table summarizing common applications and the corresponding pH optimization with this compound.

| Research Objective | Typical pH Range | Rationale for using this compound |

| Enzyme Assays | 6.0 - 6.5 | Provides stable pH for enzymes active in slightly acidic conditions; low metal ion binding prevents interference with metallic cofactors. medchemexpress.combiochemazone.comleapchem.com |

| Cell Culture | 6.0 - 6.7 | Maintains pH stability crucial for preventing metabolic stress on cells. biochemazone.combio-world.com |

| Protein Purification | 5.5 - 6.7 | Ensures protein stability and integrity during various chromatography steps. biochemazone.com |

| Electrophoresis (e.g., SDS-PAGE) | 6.0 - 6.5 | Acts as a compatible running buffer for the separation of proteins. biochemazone.combostonbioproducts.com |

Impact of Temperature on this compound pKa and pH Control

The pH of a buffer solution is dependent on its pKa, which in turn can be significantly influenced by temperature. itwreagents.comruc.dk For MES buffers, the pKa value changes with temperature, a factor that must be considered when preparing and using these solutions at temperatures other than the standard 25°C. medchemexpress.com The temperature coefficient for MES is expressed as d(pKa)/dT, which describes the change in pKa for every one-degree Celsius change in temperature. The d(pKa)/dT for MES is -0.011, indicating that the pKa decreases as the temperature increases. itwreagents.com

This temperature dependence is a critical consideration for experiments conducted under varying thermal conditions, such as enzyme kinetics studies performed at physiological temperatures (e.g., 37°C) or protein crystallization experiments set up at cooler temperatures. itwreagents.com For example, a buffer prepared to pH 6.1 at 25°C will have a different pH if used at 4°C or 37°C. It is therefore advisable to adjust the pH of the buffer at the specific temperature at which the experiment will be conducted. itwreagents.com If this is not feasible, the temperature coefficient can be used to calculate the expected pH at the target temperature. researchgate.net

The following table illustrates the effect of temperature on the pKa of MES buffer.

| Temperature (°C) | pKa of MES |

| 4 | 6.38 |

| 20 | 6.15 |

| 25 | 6.10 |

| 37 | 5.97 |

Note: The pKa at 20°C is a commonly cited value. promega.com The other values are calculated based on the d(pKa)/dT of -0.011/°C. itwreagents.com

Recommended Sterilization Protocols: Filtration Versus Autoclaving Considerations

Sterilization of buffer solutions is essential to prevent microbial contamination, particularly in sensitive applications like cell culture. itwreagents.com The two most common methods for sterilizing laboratory solutions are autoclaving (steam sterilization) and sterile filtration.

For MES buffer solutions, autoclaving is not recommended. The high temperatures and pressure of the autoclaving process can cause degradation of the MES compound. protocol-online.org This degradation is often visibly indicated by the solution turning yellow. researchgate.net Although this color change may not significantly alter the pH of the solution, the identity of the yellow breakdown product is unknown, and its potential to interfere with biological experiments is a significant concern.

The preferred and recommended method for sterilizing this compound solutions is sterile filtration. medchemexpress.comprotocol-online.org This technique involves passing the solution through a filter with a pore size small enough to remove bacteria, typically 0.22 µm. itwreagents.comhemocytometer.org Filtration effectively sterilizes the solution without exposing it to high temperatures, thereby preserving the chemical integrity of the buffer. research.csiro.au This method ensures that the buffer remains clear, colorless, and free from both microbial contamination and potentially interfering degradation products. medchemexpress.comhbdsbio.com

| Sterilization Method | Recommendation for this compound | Rationale |

| Autoclaving | Not Recommended | Causes the solution to turn yellow, indicating chemical degradation of the buffer, which could impact experimental results. protocol-online.orgresearchgate.net |

| Sterile Filtration (0.22 µm) | Recommended | Effectively removes microbial contaminants without using heat, thus preserving the chemical integrity and stability of the MES buffer. medchemexpress.comitwreagents.comprotocol-online.org |

Long-Term Solution Stability and Storage Guidelines

Proper storage is crucial for maintaining the stability and effectiveness of this compound solutions. As a solid, this compound is chemically stable and can have a shelf life of several years when stored at room temperature in a tightly sealed container in a dry, well-ventilated place. tmmedia.inbio-world.com

For prepared MES buffer solutions, specific storage conditions are recommended to ensure long-term stability. Generally, MES solutions are stable for several months when stored at 2-8°C. hbdsbio.com Storing at refrigerated temperatures (4°C) can help slow down any potential chemical degradation and inhibit microbial growth, with some sources indicating stability for up to six months under these conditions. biochemazone.comvacutaineradditives.com

Exposure to light should be minimized, as it can contribute to the degradation of the buffer over time, which may manifest as a yellowing of the solution. researchgate.netvacutaineradditives.com Using dark or opaque storage bottles is a recommended practice to protect the solution from light. vacutaineradditives.com Even when stored correctly, solutions should be visually inspected for any signs of discoloration or precipitation before use; if observed, the buffer should be discarded. biochemazone.comresearchgate.net While a faint yellow color that develops over time may not significantly change the pH, using a fresh, colorless solution is always advisable for critical and reproducible experiments. researchgate.net

| Storage Form | Recommended Temperature | Storage Conditions | Expected Stability |

| Solid Powder | Room Temperature | Keep container tightly closed in a dry, well-ventilated area. tmmedia.in | Up to 5 years. bio-world.com |

| Aqueous Solution | 2-8°C (Refrigerated) | Store in a sealed container, protected from light (e.g., in a dark bottle). researchgate.netvacutaineradditives.com | Stable for several months; up to six months at 4°C. biochemazone.com |

Influence of High Concentrations of this compound on Ionic Mobility and Solution Conductivity

A buffer with a high concentration, and therefore high ionic strength, will have high conductivity. colostate.edu This means the buffer ions themselves will carry a significant portion of the electrical current. Consequently, the migration of the sample molecules (e.g., proteins) through the medium will be slower because the buffer ions are effectively competing for the current. libretexts.org Conversely, a buffer with low ionic strength will result in faster migration of sample molecules.

The choice of buffer concentration is therefore a balance: it must be high enough to provide adequate buffering capacity and maintain a stable pH throughout the experiment, but not so high that it excessively increases conductivity and hinders the separation of the molecules of interest. researchgate.net The low ion mobility of MES makes it a suitable buffer for techniques like capillary electrochromatography. hbdsbio.com

The relationship between concentration and conductivity is generally linear at lower concentrations. The electrical conductivity of an aqueous solution of potassium chloride (KCl), a salt similar to this compound in that it contains the K⁺ ion, increases with concentration. This general principle applies to this compound solutions as well. Researchers must consider that increasing the concentration of the MES buffer will lead to a proportional increase in the solution's conductivity, which can influence the efficiency and resolution of electrophoretic separations. colostate.edunih.gov

Comparative Research on Mes Potassium Salt and Alternative Buffering Systems

Performance Evaluation Against Other Good's Buffers (e.g., HEPES, MOPS, PIPES)

In the realm of biological and biochemical research, the selection of an appropriate buffer is paramount to maintaining stable pH conditions and ensuring the validity of experimental results. MES potassium salt, a derivative of 2-(N-morpholino)ethanesulfonic acid (MES), is one of the original "Good's buffers" developed to be biochemically inert. wikipedia.org Its performance is often compared with other widely used Good's buffers such as HEPES, MOPS, and PIPES.

The primary distinguishing factor among these buffers is their effective pH range, which is dictated by their pKa value. interchim.fr MES is most effective in a slightly acidic pH range of 5.5 to 6.7. bostonbioproducts.com The choice of buffer is also influenced by its interaction with metal ions and the temperature sensitivity of its pKa. MES exhibits minimal binding with many divalent cations, a desirable characteristic in many enzymatic and protein-related studies. wikipedia.orgmedchemexpress.com

Interactive Table 1: Comparative Properties of Selected Good's Buffers

| Buffer | Useful pH Range | pKa at 25°C | ΔpKa/°C |

| MES | 5.5 - 6.7 | 6.15 | -0.011 |

| PIPES | 6.1 - 7.5 | 6.76 | -0.0085 |

| MOPS | 6.5 - 7.9 | 7.20 | -0.015 |

| HEPES | 6.8 - 8.2 | 7.48 | -0.014 |

This compound has demonstrated significant advantages in several specialized research areas due to its unique physicochemical properties.

Plant Science and Hydroponics: MES is widely utilized in plant cell culture media and hydroponic systems to stabilize the pH of nutrient solutions. wikipedia.orghbdsbio.com Its ability to maintain a consistent pH is crucial for optimal nutrient uptake and plant growth. hbdsbio.com Studies have shown that MES can effectively buffer nutrient solutions without causing nutritional disorders or negatively impacting plant growth at appropriate concentrations. medium.com

Chromatography and Electrophoresis: Due to its low ionic mobility, MES is considered an excellent buffer for various chromatographic techniques, including cation exchange, gel filtration, and hydrophobic interaction chromatography. researchgate.net It is also frequently used as a running buffer in SDS-PAGE for the separation of proteins and other biomolecules, as its consistent pH ensures reliable and reproducible results. hopaxfc.combiochemazone.com

Enzyme Assays and Protein Analysis: The minimal interaction of MES with divalent metal ions makes it a preferred buffer for studying metal-dependent enzymes, where the chelation of essential cofactors by the buffer would interfere with the assay. wikipedia.orgmedchemexpress.comhopaxfc.com While some studies indicate a weak interaction with certain proteins, it is generally considered to have low interference with protein analysis. nih.gov

Despite its strengths, this compound has certain limitations when compared to other Good's buffers.

Limited pH Range: The effective buffering range of MES is confined to acidic conditions (pH 5.5-6.7), making it unsuitable for experiments requiring neutral or alkaline environments, where buffers like HEPES or MOPS would be more appropriate. bostonbioproducts.comsuperchemistryclasses.com

Potential for Protein Interaction: Although generally considered non-interfering, some research has demonstrated weak interactions between MES and certain proteins, which could potentially influence protein dynamics and stability in sensitive applications. nih.govacs.org

Presence of Contaminants: Commercial preparations of MES and other sulfonylethyl buffers can contain impurities such as oligo(vinylsulfonic acid), a potent inhibitor of RNA-binding proteins and enzymes. wikipedia.org This necessitates the use of high-purity MES for sensitive applications in molecular biology.

This compound as a Preferred Alternative to Potentially Interfering Buffers (e.g., Cacodylate, Citrate (B86180), Maleic Acid)

In many experimental contexts, this compound is a superior choice to older, more reactive buffering agents like cacodylate, citrate, and maleic acid, which are known to interfere with biological systems.

Cacodylate: Cacodylate buffers, which contain arsenic, are highly toxic and can interfere with various biological processes. MES is considered a much safer and non-toxic alternative for a wide range of applications. researchgate.net

Citrate: Citrate is a known chelator of divalent cations such as calcium and magnesium. science.govnih.govub.edu This property can significantly interfere with enzymatic reactions that require these ions as cofactors. nih.gov MES, with its negligible metal-binding capacity, is an excellent substitute in such experimental setups. wikipedia.orgmedchemexpress.com

Maleic Acid: Maleic acid buffers are known to be unstable, particularly at elevated temperatures, and can be difficult to dissolve. researchgate.netresearchgate.net Furthermore, maleic acid exhibits significant UV absorption, which can interfere with spectrophotometric assays. researchgate.net MES, in contrast, is chemically stable and has minimal UV absorbance, making it a more reliable choice for quantitative studies. hopaxfc.com

Interactive Table 2: Comparison of this compound with Potentially Interfering Buffers

| Buffer | Primary Limitation(s) | Advantage of this compound |

| Cacodylate | High toxicity (contains arsenic) | Non-toxic and biochemically inert. researchgate.net |

| Citrate | Strong chelation of divalent metal ions (e.g., Ca²⁺, Mg²⁺). science.govnih.gov | Negligible binding of most divalent cations. wikipedia.orgmedchemexpress.com |

| Maleic Acid | Chemical instability, high UV absorbance. researchgate.netresearchgate.net | Chemically stable with low UV absorbance. hopaxfc.com |

Future Directions and Advanced Research Frontiers for Mes Potassium Salt

Elucidating Novel Interactions of MES Potassium Salt with Diverse Biological Macromolecules

The role of a buffer was traditionally thought to be inert, simply to maintain a stable pH. However, emerging research is revealing that buffer components, including 2-(N-morpholino)ethanesulfonic acid (MES) and its potassium salt, can participate in subtle yet significant interactions with biological macromolecules. Future research is focused on systematically characterizing these interactions to understand their full implications for experimental outcomes and to leverage them for novel applications.

A key area of investigation is the interaction between MES and proteins. Studies have shown that MES can interact directly with proteins, influencing their stability and dynamics. For instance, research on bovine serum albumin (BSA) indicated that MES interacts with the protein's peptide skeleton, leading to a net stabilization of the protein structure. hbdsbio.comrsc.org More nuanced effects have been observed with other proteins. A study on human liver fatty acid-binding protein (hLFABP) demonstrated a direct, albeit weak, interaction with MES. nih.govnih.gov This interaction was significant enough to alter the protein's dynamics on a microsecond to millisecond timescale, a finding that suggests buffer effects could be a generic, and often overlooked, phenomenon in studies of protein function. nih.govnih.gov

The influence of MES extends to nucleic acids as well. MES is utilized in experimental setups for studying the crosslinking reactions between nucleic acids and their binding proteins. mdpi.com Furthermore, the potassium cation from this compound plays a crucial role in the structural stability of certain DNA conformations. Research on i-motif DNA, a four-stranded DNA structure, has shown that in a MES buffer environment, high concentrations of potassium ions can have a destabilizing effect. acs.org This highlights the complex interplay between the buffer anion, the cation, and the macromolecule, where the specific ion environment can dictate structural preferences.

These findings underscore the need for a more granular understanding of buffer-biomolecule interactions. Future work will likely involve high-throughput screening and advanced biophysical techniques to map the interaction sites of MES on a wider range of proteins and nucleic acids. This will build a comprehensive database of potential buffer effects, enabling researchers to make more informed choices and to account for non-ideal buffer behavior in their experimental designs.

| Macromolecule | Nature of Interaction | Observed Effect | Reference |

|---|---|---|---|

| Bovine Serum Albumin (BSA) | Interaction with the peptide skeleton | Net stabilization of protein structure | hbdsbio.comrsc.org |

| Human Liver Fatty Acid-Binding Protein (hLFABP) | Direct, weak binding | Alters protein dynamics on a ms-ms timescale | nih.govnih.gov |

| Nucleic Acid-Protein Complexes | Used as a medium for crosslinking reactions | Facilitates the analysis of DNA-protein interactions | mdpi.com |

| i-Motif DNA | Potassium ions from the salt interact with the DNA structure | Destabilization of the i-motif structure at high K+ concentrations | acs.org |

Engineering of Modified MES-based Buffering Systems for Enhanced Performance

The limitations and newly discovered interactive properties of standard buffers are driving innovation in the design of novel buffering systems. MES, as a foundational "Good's buffer," is at the forefront of this research, serving as a scaffold for creating next-generation buffers with enhanced capabilities and tailored functionalities. interchim.fr

One promising frontier is the development of self-buffering ionic liquids based on Good's buffers (GB-ILs). In this approach, the MES anion is paired with various organic cations, such as 1-ethyl-3-methylimidazolium, to create a liquid salt that is itself a buffer. rsc.org Research has shown that these MES-based ionic liquids not only retain their buffering capacity but can also offer greater stabilizing effects on protein secondary structures compared to conventional ionic liquids. rsc.org These GB-ILs have also been used to create aqueous biphasic systems capable of extracting proteins like BSA with 100% efficiency in a single step, opening new avenues for biomolecule separation and purification. rsc.org

Another area of modification involves incorporating MES into specialized buffer systems to enhance the performance of analytical techniques. For example, MES has been used as the basis for a new total ionic strength adjustment buffer (TISAB) system for fluoride (B91410) ion-selective electrodes. researchgate.net This MES-based buffer demonstrated superior performance over traditional acetate-based buffers, allowing for continuous sensor operation with high sensitivity and a lower detection limit. researchgate.net In the realm of electrophoresis, discontinuous buffer systems utilizing Bis-Tris and MES have been engineered for superior resolution of small to medium-sized proteins. nih.govbio-rad.com In these systems, MES functions as a trailing ion, which allows for sharper bands and better separation of proteins smaller than approximately 36 kDa. nih.gov

Future research will likely focus on the rational design of MES derivatives. By chemically modifying the morpholine (B109124) ring or the ethanesulfonic acid group, it may be possible to fine-tune properties such as pKa, metal-binding affinity, and interaction with macromolecules. The goal is to develop a toolkit of MES-based buffers, each optimized for specific applications, from high-resolution electrophoresis and chromatography to enhancing the stability and activity of enzymes in industrial biocatalysis.

| Modified System | Composition/Principle | Enhanced Performance/Application | Reference |

|---|---|---|---|

| Good's Buffer Ionic Liquids (GB-ILs) | MES anion paired with an organic cation (e.g., 1-ethyl-3-methylimidazolium) | Enhanced protein stability; high-efficiency protein extraction in aqueous biphasic systems. | rsc.org |

| Fluoride Sensor Buffer | MES-based Total Ionic Strength Adjustment Buffer (TISAB) | Improved detection limit and stability for fluoride ion-selective electrodes. | researchgate.net |

| Bis-Tris-MES Electrophoresis Buffer | Discontinuous system with MES as the trailing ion | Greater resolution of small molecular weight proteins (<36 kDa) in SDS-PAGE. | nih.govbio-rad.com |

Integration of this compound in Emerging Systems Biology and Biophysical Research Paradigms

The unique properties of this compound—its pKa near physiological pH, minimal metal ion binding, and high optical transparency—position it as a critical component in advanced research fields like systems biology and biophysics. interchim.frhopaxfc.com Its role is evolving from a passive background component to an active tool for probing and manipulating complex biological systems.

In systems biology, which seeks to understand the integrated behavior of biological networks, this compound is invaluable for creating stable, well-defined experimental conditions. It is widely used in cell culture media for both mammalian and plant cells because it is generally not metabolized, ensuring that pH stability is maintained over long-term growth experiments without introducing metabolic artifacts. hbdsbio.comhopaxfc.comhopaxfc.com This is crucial for studies in functional genomics and proteomics where reproducible cell growth is paramount. Research in plant systems biology has demonstrated that MES can do more than just buffer the pH; it can influence developmental pathways. Studies on Arabidopsis thaliana have shown that MES concentration can modulate root growth and morphogenesis by altering the homeostasis of reactive oxygen species (ROS), which are key signaling molecules. frontiersin.orgfrontiersin.org The presence of potassium from this compound can further influence plant physiology, as MES has been shown to enhance potassium uptake in some species. hopaxfc.comfrontiersin.org

In modern biophysical research, this compound is integral to a variety of cutting-edge techniques. It is frequently the buffer of choice for label-free biosensing assays on silica-based microarrays, as it is significantly less corrosive to the sensor surface than many other common buffers, ensuring greater accuracy in quantitative analyses. psu.edu In structural biology, while its potential interactions must be considered, MES is still widely used for nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography to study the structure and dynamics of proteins and nucleic acids. nih.govnih.govnih.gov Its use in fluorescence-based techniques, such as Förster resonance energy transfer (FRET) melting assays to probe the stability of DNA structures like the i-motif, further highlights its utility in advanced biophysical characterization. hbdsbio.comacs.org

The future will see an even deeper integration of this compound into these fields. In systems biology, it may be used as a tool to deliberately perturb ion concentrations or ROS signaling to study network responses. In biophysics, the development of the modified MES-based systems described previously will provide researchers with a more sophisticated set of tools to stabilize macromolecules for analysis by ever more powerful techniques like cryo-electron microscopy (cryo-EM) and single-molecule spectroscopy.

Q & A

Q. How should researchers formulate MES potassium salt buffers for reproducible experimental outcomes?

this compound (2-(N-morpholino)ethanesulfonic acid potassium salt) requires precise formulation to maintain buffer capacity and ionic strength. Key steps include:

- Purity Validation : Use salts certified as "pro analysi" (p.a.) with certificates of analysis (CoA) to ensure batch consistency and compliance with ACS/ISO standards .

- Concentration Calibration : Adjust molarity based on the target pH range (5.5–6.5) and validate using pH meters calibrated with NIST-traceable standards.

- Ionic Interference Mitigation : Account for potassium’s effects on enzymatic assays (e.g., ATP-dependent reactions) by comparing results with sodium-based buffers .

Q. What methodologies ensure stability of this compound in long-term cell culture experiments?

- Thermal Stability Testing : Conduct accelerated degradation studies at 37°C and 4°C, monitoring pH shifts and precipitate formation over 14 days.

- Light Sensitivity : Store solutions in amber vials, as sulfonic acid derivatives like MES can degrade under UV exposure.

- Osmolarity Adjustments : Use osmometers to balance potassium’s contribution to osmolality, particularly in mammalian cell cultures .

Q. How do researchers select between sodium and potassium salts of MES for specific biochemical assays?

- Cation-Sensitive Systems : Potassium is preferred for potassium-channel studies or bacterial growth media (e.g., E. coli), while sodium is avoided in Na+/K+ ATPase assays.

- Crystallography : Potassium salts may reduce crystal lattice defects in protein crystallization trials due to smaller hydration radius vs. sodium .

Advanced Research Questions

Q. How can contradictions in experimental data arising from this compound interactions be systematically resolved?

- Contradiction Analysis Framework :

- Step 1 : Replicate experiments using alternative buffers (e.g., HEPES-K) to isolate potassium-specific effects.

- Step 2 : Perform ion chromatography to quantify free potassium in solution, ensuring it aligns with nominal concentrations .

- Step 3 : Apply grounded theory to iteratively analyze data, identifying patterns in pH drift or precipitate-related anomalies .

Q. What advanced analytical techniques validate the structural integrity of this compound in hybrid buffer systems?

Q. How do researchers design experiments to study this compound’s role in ion-specific membrane interactions?

- Electrophysiology : Incorporate planar lipid bilayers to measure potassium flux in the presence of MES, comparing it with chloride or phosphate counterions.

- Molecular Dynamics (MD) Simulations : Model potassium’s coordination with sulfonic acid groups to predict buffer behavior under varying dielectric conditions .

Q. What protocols address potassium-induced interference in spectrophotometric assays?

- Blank Correction : Prepare reagent blanks with identical potassium concentrations to subtract background absorbance.

- Chelation Strategies : Use crown ethers (e.g., 18-crown-6) to sequester potassium ions in fluorometric assays, minimizing quenching effects .

Data Interpretation and Reporting Guidelines

Q. How should researchers report potassium-specific anomalies in multidisciplinary studies?

- Transparency : Disclose buffer composition (e.g., "20 mM MES-K, pH 6.0") in methods, including CoA batch numbers.

- Controlled Variables : Tabulate potassium concentrations alongside experimental outcomes (see Table 2 in for sodium/potassium ratio templates).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |